molecular formula C19H20N4O2 B252283 N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

カタログ番号: B252283
分子量: 336.4 g/mol
InChIキー: RRZDJZNYLFKEEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of pharmacological activities. In

作用機序

The mechanism of action of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is not fully understood. However, it is believed to target multiple pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the activity of proteins involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective.
In antiviral research, this compound has been shown to inhibit the replication of HIV-1 and other viruses by targeting viral enzymes and proteins involved in viral replication.

実験室実験の利点と制限

One of the major advantages of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is its potential as a therapeutic agent for cancer and viral infections. Its ability to sensitize cancer cells to chemotherapy drugs and inhibit viral replication makes it a promising candidate for further development. However, its limitations include its low solubility in water and potential toxicity at high concentrations.

将来の方向性

There are several future directions for the research and development of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. These include:
1. Further optimization of the synthesis method to improve yields and purity of the compound.
2. Investigation of the mechanism of action of this compound to better understand its potential therapeutic applications.
3. Evaluation of the toxicity and safety of this compound in animal models.
4. Development of novel formulations to improve the solubility and bioavailability of this compound.
5. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory diseases and neurological disorders.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of medicine. Its anticancer, antiviral, and anti-inflammatory activities make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to develop novel formulations to improve its solubility and bioavailability.

合成法

The synthesis of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves the reaction of 2-aminobenzonitrile with 3-(bromomethyl)propylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-cyanobenzoyl chloride to yield the final product. This method has been optimized to achieve high yields and purity of the compound.

科学的研究の応用

N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective.
In antiviral research, this compound has been shown to inhibit the replication of HIV-1 and other viruses. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

特性

分子式

C19H20N4O2

分子量

336.4 g/mol

IUPAC名

N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C19H20N4O2/c24-18-15-9-4-5-10-16(15)22-17(23-18)19(25)21-12-6-11-20-13-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2,(H,21,25)(H,22,23,24)

InChIキー

RRZDJZNYLFKEEL-UHFFFAOYSA-N

異性体SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

正規SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。